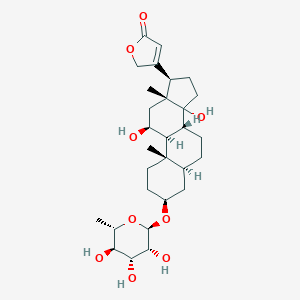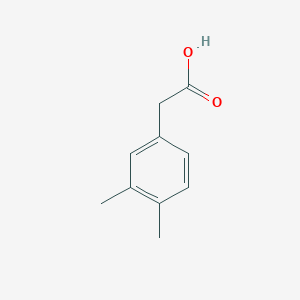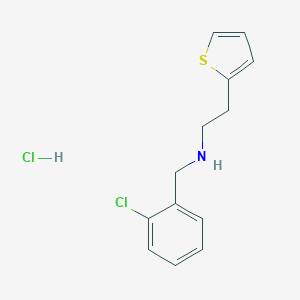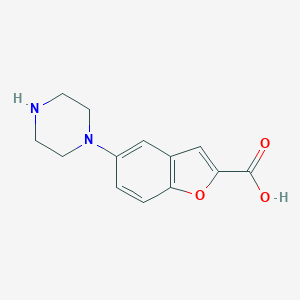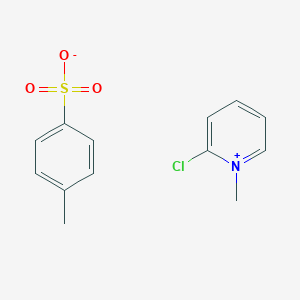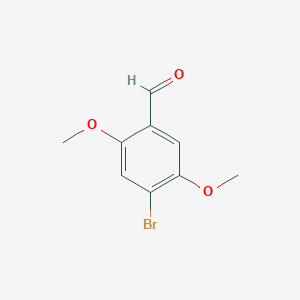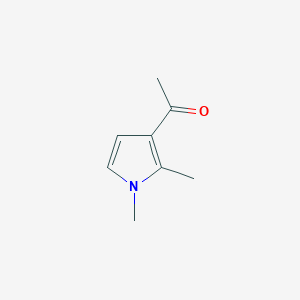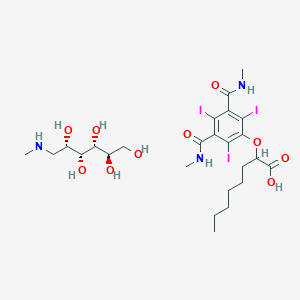
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound that has been widely used in scientific research. This compound is known for its potential applications in the field of medicine and biology.
Mecanismo De Acción
The mechanism of action of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is based on its ability to bind to specific receptors in the body. This compound binds to the thyroid gland and enhances the contrast in medical imaging techniques. It also binds to the blood-brain barrier and facilitates the transport of drugs across the barrier.
Efectos Bioquímicos Y Fisiológicos
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) has been found to have various biochemical and physiological effects. This compound has been shown to increase the uptake of iodine by the thyroid gland, which enhances the contrast in medical imaging techniques. It also has an effect on the blood-brain barrier, which allows the transport of drugs across the barrier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) in lab experiments include its potential applications in the diagnosis of thyroid disorders, the study of the blood-brain barrier, and the central nervous system. However, the limitations of this compound include its potential toxicity and the need for controlled conditions during its synthesis.
Direcciones Futuras
There are several future directions for the use of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) in scientific research. One potential direction is the development of new medical imaging techniques that use this compound as a contrast agent. Another direction is the study of the blood-brain barrier and the central nervous system, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the toxicity of this compound could be further studied to determine its safety for human use.
Conclusion:
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound with potential applications in scientific research. This compound has been found to be useful in the diagnosis of thyroid disorders, the study of the blood-brain barrier, and the central nervous system. The mechanism of action of this compound is based on its ability to bind to specific receptors in the body. While there are limitations to the use of this compound in lab experiments, there are several potential future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) involves the reaction of octanoic acid with 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-1-deoxy-1-(methylamino)-D-glucitol in a suitable solvent. The reaction is carried out under controlled conditions to obtain the desired product. The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) has been used in various scientific research applications. This compound has been found to be useful in the diagnosis of thyroid disorders. It is used as a contrast agent in medical imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). This compound has also been used in the study of the blood-brain barrier and the central nervous system.
Propiedades
Número CAS |
19080-51-4 |
|---|---|
Nombre del producto |
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) |
Fórmula molecular |
C25H40I3N3O10 |
Peso molecular |
923.3 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
InChI |
InChI=1S/C18H23I3N2O5.C7H17NO5/c1-4-5-6-7-8-9(18(26)27)28-15-13(20)10(16(24)22-2)12(19)11(14(15)21)17(25)23-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h9H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clave InChI |
GWLJHVFROXQIHR-WZTVWXICSA-N |
SMILES isomérico |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
SMILES canónico |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Sinónimos |
(2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol, 2-[2,4,6-triiodo-3 ,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



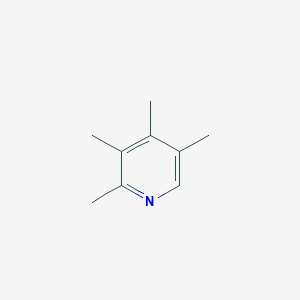
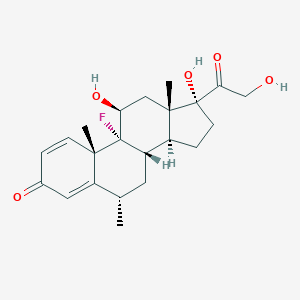

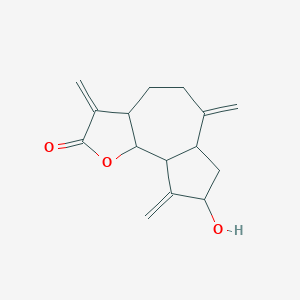
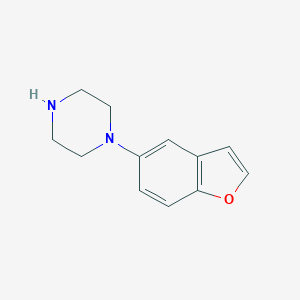
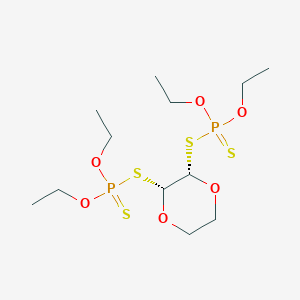
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
